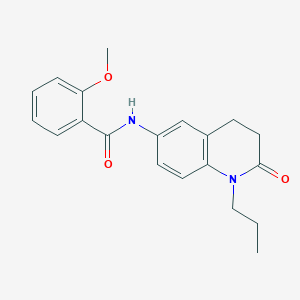

2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a quinoline moiety, and a benzamide structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the following steps:

Formation of the Quinoline Moiety: The quinoline structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Formation of the Benzamide Structure: The benzamide moiety can be synthesized by reacting the appropriate benzoyl chloride with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides.

Applications De Recherche Scientifique

In Vitro Studies

Several studies have investigated the anticancer properties of related compounds. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| YH-9 | MCF-7 | 3.1 |

| YH-9 | SK-BR-3 | < 5 |

| YH-9 | A549 | < 10 |

These compounds exhibited significant anti-proliferation effects against breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549) .

Structure-Activity Relationship (SAR)

The presence of electron-donating groups like methoxy significantly influences the biological activity of tetrahydroquinoline derivatives. Compounds with multiple methoxy groups have shown enhanced antiproliferative activity compared to their unsubstituted counterparts.

Case Studies

Case Study 1: Antiproliferative Effects

A study focusing on tetrahydroquinoline derivatives revealed that those with specific substitutions on the nitrogen atom exhibited pronounced antiproliferative effects against various cancer cell lines. Notably, compounds with hydroxyl or methoxy groups at strategic positions demonstrated increased potency against breast cancer cells.

Case Study 2: In Vivo Efficacy

In vivo studies on related compounds have shown promising results in xenograft models. For instance, administration of a similar compound led to a significant reduction in tumor size without notable toxicity to normal tissues .

Mécanisme D'action

The mechanism of action of 2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline Derivatives: Compounds such as 4-hydroxy-2-quinolones share a similar quinoline structure and exhibit comparable biological activities.

Uniqueness

2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the specific combination of its methoxy, quinoline, and benzamide moieties. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Activité Biologique

2-Methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive analysis of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

The compound features a complex structure that includes a methoxy group and a tetrahydroquinoline moiety. Its molecular formula is C_17H_20N_2O_2, and it has a molecular weight of approximately 284.36 g/mol. The presence of the methoxy group is significant for its biological activity, as it can influence solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₂ |

| Molecular Weight | 284.36 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Key Mechanisms:

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Antibacterial Activity : It has shown effectiveness against certain bacterial strains, indicating potential as an antibacterial agent.

- Antiproliferative Effects : Research indicates that it may inhibit the growth of cancer cell lines through mechanisms that are still under investigation.

Case Studies

- Antioxidant Activity : In vitro studies demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells. This effect was comparable to standard antioxidants like butylated hydroxytoluene (BHT) .

- Antibacterial Efficacy : A study evaluated the antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 16 μg/mL .

- Antiproliferative Studies : In research involving various cancer cell lines (e.g., MCF-7), the compound displayed IC50 values ranging from 3.1 to 5.3 μM, suggesting significant antiproliferative activity .

Table 2: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Antioxidant | ROS Scavenging | Comparable to BHT |

| Antibacterial | Staphylococcus aureus | MIC = 16 μg/mL |

| Antiproliferative | MCF-7 | IC50 = 3.1 μM |

Research Applications

The compound is being investigated for various applications in scientific research:

Chemistry

It serves as a building block for synthesizing more complex organic molecules.

Biology

The ongoing studies focus on elucidating its potential therapeutic effects against oxidative stress-related diseases and bacterial infections.

Medicine

Research is exploring its application as a novel therapeutic agent for cancer treatment due to its antiproliferative properties.

Propriétés

IUPAC Name |

2-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-12-22-17-10-9-15(13-14(17)8-11-19(22)23)21-20(24)16-6-4-5-7-18(16)25-2/h4-7,9-10,13H,3,8,11-12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTSPPLKGMETHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.